DL-Cystine
Description
Overview of L-Cystine and its Significance
L-cystine and its reduced form, L-cysteine, are integral to cellular function. While L-cysteine is directly incorporated into proteins, L-cystine plays a crucial role in extracellular spaces and within specific cellular compartments, contributing to the structural integrity of proteins and participating in redox balance. wikipedia.orgcas.cn
Definition as a Semi-Essential Amino Acid
L-cysteine, from which L-cystine is derived, is classified as a semi-essential or conditionally essential amino acid. wikipedia.orgnbinno.comulprospector.com This means that under normal physiological conditions, the human body can typically synthesize it from the essential amino acid methionine. patsnap.comnih.gov However, in certain situations, such as infancy, old age, or in individuals with specific metabolic diseases or malabsorption syndromes, the body's synthetic capacity may be insufficient to meet its needs, making dietary intake essential. wikipedia.org
Chemical Structure and Disulfide Bond Formation
L-cystine is a dimeric amino acid composed of two L-cysteine molecules linked by a disulfide bond (-S-S-). wikipedia.orgchemeurope.com This covalent bond is formed through the oxidation of the thiol groups (-SH) of two cysteine residues. nih.govcreative-peptides.com This disulfide bridge is a key structural feature that imparts stability to proteins. nih.govchemeurope.com The formation of these bonds is a redox reaction, and the interconversion between cysteine and cystine is a crucial aspect of cellular redox homeostasis. wikipedia.org In the generally reducing environment of the cytosol, cysteine is the predominant form, while in the more oxidative environment of the endoplasmic reticulum and extracellular spaces, cystine is more common. wikipedia.org
Role in Protein Synthesis and Structure
While L-cysteine is the form directly incorporated into polypeptide chains during protein synthesis, the subsequent formation of disulfide bonds between cysteine residues to form cystine is critical for the proper folding, stability, and function of many proteins. wikipedia.orgnbinno.compatsnap.com These disulfide bridges act as molecular staples, helping to maintain the protein's three-dimensional tertiary and quaternary structures. nih.govnbinno.comnih.gov This is particularly important for proteins that are secreted from cells and must maintain their shape in the often-harsh extracellular environment. wikipedia.org A classic example is insulin, where disulfide bonds hold its two polypeptide chains together. wikipedia.org Keratin, the primary protein in hair, skin, and nails, also derives its strength and rigidity from numerous disulfide bonds. nih.govrochester.edu
Precursor for Sulfur-Containing Biomolecules (e.g., Glutathione (B108866), H2S, Taurine)
L-cysteine, readily available from the reduction of L-cystine, is a vital precursor for the synthesis of several essential sulfur-containing biomolecules. cas.cnmdpi.com
Glutathione (GSH): Cysteine is the rate-limiting amino acid in the synthesis of glutathione, a major intracellular antioxidant. wikipedia.orgsigmaaldrich.comnih.gov Glutathione plays a critical role in protecting cells from oxidative damage by neutralizing reactive oxygen species. patsnap.comcreative-peptides.com
Hydrogen Sulfide (B99878) (H₂S): L-cysteine is a substrate for enzymes that produce hydrogen sulfide, a signaling molecule with diverse physiological roles, including neurotransmission and cardiovascular regulation. nih.govfrontiersin.org
Taurine (B1682933): This sulfur-containing amino acid, important for various physiological processes including cardiovascular function and neuroprotection, is synthesized from L-cysteine. patsnap.comnih.govnih.gov
General Biological Functions across Organisms (Prokaryotes to Eukaryotes)
The fundamental importance of L-cysteine and L-cystine is conserved across all domains of life. In prokaryotes, L-cysteine is crucial for protein synthesis and the formation of iron-sulfur clusters in enzymes. nih.govnih.gov In eukaryotes, from yeast to humans, it is essential for protein structure, antioxidant defense through glutathione synthesis, and the production of other vital sulfur-containing compounds. nih.govnih.gov The presence of conserved cysteine residues in proteins across diverse organisms highlights its early and essential role in the evolution of biological systems, supporting functions like enzyme catalysis and transcriptional regulation. nih.govchemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859005 | |
| Record name | Cystine | |
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Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |
| Record name | DL-Cystine | |
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CAS No. |
923-32-0, 56-89-3 | |
| Record name | Cystine | |
| Source | CAS Common Chemistry | |
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| Record name | cystine | |
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| Record name | DL-CYSTINE | |
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| Record name | Cystine | |
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| Record name | Cystine | |
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| Record name | DL-cystine | |
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L Cystine Metabolism and Regulation
Biosynthesis Pathways
The production of L-cysteine is accomplished through several key metabolic routes, including the transsulfuration pathway utilizing L-methionine, a pathway starting from L-serine, the assimilatory sulfate (B86663) reduction pathway, and through enzymatic biotransformation methods.
From L-Methionine via Transsulfuration Pathway
In mammals, the primary route for L-cysteine synthesis is the transsulfuration pathway, which converts L-methionine to L-cysteine. nih.gov This pathway involves the transfer of the sulfur atom from homocysteine, a demethylated derivative of L-methionine, to a serine backbone. nih.gov The initial step is the condensation of homocysteine with L-serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). nih.govucd.ie Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to yield L-cysteine, α-ketobutyrate, and ammonia. nih.govyoutube.com This pathway is critical as it is the sole route for de novo L-cysteine biosynthesis in mammals. nih.gov The key enzymes, CBS and CGL, are subject to regulation to control the flux through this pathway. nih.gov For instance, S-adenosylmethionine (SAM), a methionine derivative, acts as an allosteric activator of CBS. ucd.ie
It is noteworthy that in prokaryotes, fungi, and plants, the transsulfuration pathway can operate in the reverse direction to synthesize L-methionine from L-cysteine. nih.govresearchgate.net
From L-Serine via Acetylation and Sulfhydration
In many microorganisms, such as E. coli and Corynebacterium glutamicum, as well as in plants, L-cysteine is synthesized from L-serine through a two-step process involving acetylation and subsequent sulfhydration. nih.govnih.gov
The first step is the acetylation of the β-hydroxyl group of L-serine to form O-acetyl-L-serine (OAS). nih.gov This reaction is catalyzed by the enzyme L-serine O-acetyltransferase (SAT), also known as serine acetyltransferase, and utilizes acetyl-CoA as the acetyl group donor. nih.govnih.gov The second step involves the replacement of the acetyl group in OAS with a sulfhydryl group to form L-cysteine. nih.gov This is catalyzed by O-acetyl-L-serine sulfhydrylase (OASS), also referred to as cysteine synthase. encyclopedia.pubwikipedia.org
L-Serine O-acetyltransferase (SAT) is a critical regulatory point in the L-cysteine biosynthetic pathway. nih.gov The activity of SAT is allosterically inhibited by the final product, L-cysteine. nih.govnih.govnih.gov This feedback inhibition serves as a primary mechanism to control the intracellular concentration of L-cysteine and prevent its overaccumulation, which can be toxic to the cell. nih.govmdpi.com
The binding of L-cysteine to SAT induces a conformational change that reduces the enzyme's affinity for its substrates, L-serine and acetyl-CoA. nih.gov Structural studies have revealed that L-cysteine binds to the active site of SAT, competing with L-serine. nih.gov In some bacteria, the C-terminal region of SAT is crucial for both L-cysteine feedback inhibition and for its interaction with OASS to form a bienzyme complex known as the cysteine synthase complex. nih.gov The formation of this complex can modulate the sensitivity of SAT to feedback inhibition by L-cysteine. frontiersin.org
O-acetyl-L-serine sulfhydrylase (OASS) catalyzes the final step in L-cysteine biosynthesis from L-serine, the conversion of O-acetyl-L-serine and hydrogen sulfide (B99878) into L-cysteine and acetate (B1210297). wikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belongs to the family of transferases. wikipedia.org There are two main isoforms of OASS, OASS-A and OASS-B, which can utilize different sulfur sources. OASS-A typically uses sulfide derived from sulfate assimilation, while OASS-B can utilize thiosulfate (B1220275). nih.gov The activity of OASS is also influenced by its interaction with SAT in the cysteine synthase complex. nih.gov When complexed with SAT, the activity of OASS is partially inhibited. nih.gov The dissociation of the complex by OAS allows OASS to become fully active. nih.gov
Assimilatory Sulfate Reduction Pathway
The assimilatory sulfate reduction pathway is the primary mechanism by which plants and many microorganisms acquire sulfur for the synthesis of L-cysteine and other sulfur-containing compounds. nih.govwikipedia.org This pathway involves the uptake of inorganic sulfate from the environment and its subsequent reduction to sulfide. nih.govwikipedia.org
The process begins with the activation of sulfate by ATP sulfurylase to form adenosine (B11128) 5'-phosphosulfate (APS). frontiersin.orgnih.gov In the main pathway, APS is then reduced to sulfite (B76179) by APS reductase, using glutathione (B108866) as a reductant. frontiersin.org Sulfite is further reduced to sulfide by sulfite reductase. frontiersin.org The sulfide produced is then incorporated into the carbon skeleton of O-acetyl-L-serine by O-acetyl-L-serine sulfhydrylase (OASS) to form L-cysteine. encyclopedia.pubfrontiersin.org This pathway directly links sulfur assimilation to amino acid biosynthesis. nih.gov The regulation of this pathway is crucial to prevent the accumulation of toxic intermediates like sulfite and sulfide. frontiersin.org
Enzymatic Biotransformation Methods
In addition to the natural biosynthetic pathways, L-cysteine can be produced through enzymatic biotransformation methods, which offer an alternative to traditional extraction from animal hair. encyclopedia.pubmdpi.com One prominent method involves the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. encyclopedia.pub This process utilizes a cascade of three enzymes typically found in Pseudomonas species: ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase. encyclopedia.pubmdpi.com
The process starts with the racemization of D-ATC to L-ATC by ATC racemase. Subsequently, L-ATC hydrolase catalyzes the ring-opening of L-ATC to produce N-carbamoyl-L-cysteine (L-NCC). Finally, S-carbamoyl-L-cysteine hydrolase hydrolyzes L-NCC to yield L-cysteine. encyclopedia.pubmdpi.com While this method avoids the harsh chemicals used in extraction, challenges such as low yield and high cost, partly due to feedback inhibition of the enzymes by the L-cysteine product, have been noted. encyclopedia.pub Another enzymatic method involves the use of tryptophan synthase, which can catalyze the synthesis of L-cysteine from L-serine and a sulfur source. google.com
Degradation Pathways
The catabolism of L-cysteine, the reduced form of L-cystine, proceeds through several key pathways that manage its intracellular concentration and produce essential metabolites. wikipedia.org These pathways are critical for preventing the potential toxicity associated with high levels of L-cysteine and for recycling its constituent elements.
L-Cysteine Desulfhydrase Activity (e.g., CcdA)
A primary route for L-cysteine degradation involves the activity of L-cysteine desulfhydrase (CD) enzymes, which catalyze the removal of sulfur. nih.govresearchgate.net These enzymes convert L-cysteine into pyruvate (B1213749), ammonia, and hydrogen sulfide. researchgate.net In various microorganisms, several enzymes exhibit CD activity. For instance, in Escherichia coli, tryptophanase (encoded by tnaA) and cystathionine β-lyase (encoded by metC) have been identified as major contributors to L-cysteine degradation. nih.gov In Pantoea ananatis, a major L-cysteine desulfhydrase is encoded by the ccdA gene. nih.gov Deletion of these genes is a common strategy in metabolic engineering to prevent the breakdown of L-cysteine and thereby increase its accumulation. nih.govnih.govmdpi.comnih.gov
Conversion to Sulfinate, Sulfinylpyruvate, and Pyruvate
An alternative degradation route is the oxidative pathway, which begins with the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfinoalanine). nih.govnih.govwikipedia.org This reaction is catalyzed by the enzyme cysteine dioxygenase (CDO). wikipedia.orgresearchgate.net L-cysteine sulfinic acid can then undergo transamination, a reaction catalyzed by aspartate aminotransferase, to form β-sulfinylpyruvate. nih.govnih.gov This intermediate is unstable and spontaneously decomposes to yield pyruvate and sulfite. nih.gov This pathway is a significant route for cysteine catabolism in mammals. nih.gov
Formation of Hypotaurine (B1206854) and Taurine (B1682933)
The L-cysteine sulfinic acid intermediate from the oxidative pathway can also be directed towards the synthesis of hypotaurine and taurine. nih.govwikipedia.org The enzyme sulfinoalanine decarboxylase catalyzes the decarboxylation of L-cysteine sulfinic acid to produce hypotaurine. wikipedia.orgwikipedia.org Subsequently, hypotaurine is oxidized to taurine by hypotaurine dehydrogenase. wikipedia.org This pathway is the major route for taurine biosynthesis in mammals and has been observed in various tissues, including the liver and pancreas. wikipedia.orgresearchgate.net Studies have shown that dietary cystine can increase taurine levels in organisms like rainbow trout, indicating an active metabolic conversion pathway. nii.ac.jp
2-(R)-thiazolidine-4-carboxylic acid derivatives formation
L-cysteine can react with various aldehydes and ketones to form thiazolidine (B150603) derivatives. researchgate.netnanobioletters.commdpi.com For example, the reaction between L-cysteine and pyruvate can non-enzymatically form 2-methyl-2,4-thiazolidinedicarboxylic acid. nih.gov This type of cyclization reaction can also be catalyzed by enzymes. nih.gov The formation of these derivatives represents another metabolic fate for L-cysteine, sequestering it from other degradation or biosynthetic pathways. These reactions yield diastereomer mixtures, such as (2S,4R) and (2R,4R) forms. researchgate.net
Metabolic Engineering for Enhanced L-Cystine Production
The commercial importance of L-cysteine and its derivatives in the food, pharmaceutical, and cosmetic industries has driven extensive research into enhancing its production through microbial fermentation. nih.govnih.govnih.gov Metabolic engineering of industrial microorganisms like Escherichia coli, Corynebacterium glutamicum, and Pantoea ananatis has proven to be a successful strategy. mdpi.com
Strategies in Microbial Systems (e.g., E. coli, C. glutamicum, P. ananatis)
A cornerstone of metabolic engineering for L-cysteine production is the deregulation of its biosynthetic pathway. A key regulatory point is the enzyme serine acetyltransferase (SAT), encoded by the cysE gene, which is subject to feedback inhibition by L-cysteine. nih.gov Overexpression of feedback-insensitive versions of CysE is a common and effective strategy. nih.govnih.govresearchgate.net
Another critical approach is to increase the supply of precursors, particularly L-serine. This is often achieved by overexpressing genes in the L-serine biosynthesis pathway, such as a feedback-desensitized D-3-phosphoglycerate dehydrogenase, encoded by the serA gene. nih.govnih.gov
To prevent the loss of the target product, genes responsible for L-cysteine degradation are frequently deleted. As mentioned, knocking out cysteine desulfhydrase genes (tnaA, metC, ccdA, aecD) is a crucial step to channel metabolic flux towards L-cysteine accumulation. nih.govnih.govnih.govnih.gov
Furthermore, enhancing the export of L-cysteine from the cell can alleviate its toxicity and improve production titers. Various transporter proteins have been identified and overexpressed for this purpose. mdpi.comnih.gov In P. ananatis, overexpression of the efflux pump genes cefA and cefB was found to be crucial for establishing fermentative cysteine production. nih.govasm.org
Optimizing the sulfur assimilation pathway is also vital. The use of thiosulfate as a sulfur source has been shown to be superior for enhancing L-cysteine production in some engineered strains. nih.govnih.gov
These combinatorial strategies have led to significant improvements in L-cysteine production. For example, engineered E. coli strains have achieved titers as high as 12.6 g/L in bioreactors. nih.govacs.org Similarly, modified C. glutamicum strains have produced nearly 1 g/L of L-cysteine, and engineered P. ananatis has also been established as an efficient producer. nih.govnih.gov
Metabolic Node Engineering
A more holistic approach, termed metabolic node engineering, involves the systematic optimization of key metabolic junctions to balance flux and maximize product synthesis. This strategy dissects the metabolic pathway into input, process, and output nodes for targeted modifications. acs.org For L-cysteine production in E. coli, the input node can be optimized by modifying glucose utilization pathways to expand the carbon supply. The process nodes, such as the conversion of glycerone phosphate (B84403) and O-acetyl-L-serine, can be improved to enhance the synthetic flux and block competing pathways. Finally, the output node is engineered by constructing dynamic efflux channels to efficiently export L-cysteine. acs.org An engineered E. coli strain developed using this comprehensive approach produced an impressive 20.21 g/L of L-cysteine in a 5-L bioreactor. acs.org
Redox Homeostasis Modulation (e.g., Astaxanthin (B1665798) Co-production)
High levels of L-cysteine can induce cellular redox stress, which is a significant bottleneck for achieving high production titers. A novel strategy to counteract this is to modulate the cellular redox homeostasis by co-producing a natural antioxidant. In Corynebacterium glutamicum, the introduction of an exogenous pathway for the synthesis of astaxanthin, a potent antioxidant, has been shown to facilitate L-cysteine biosynthesis. nih.govresearchgate.net This was achieved by developing an L-cysteine-dependent autonomous bifunctional genetic switch that dynamically regulates both the L-cysteine and astaxanthin biosynthesis pathways. This system not only led to high levels of astaxanthin but also significantly boosted L-cysteine production. An engineered strain utilizing this strategy produced 8.45 g/L of L-cysteine and 95 mg/L of astaxanthin in a 5 L bioreactor, the highest reported levels for C. glutamicum. nih.govresearchgate.net
| Advanced Strategy | Approach | Host Organism | Key Findings | Reported L-Cysteine Titer |
| Metabolic Node Engineering | Systematic optimization of input, process, and output nodes. | E. coli | Balanced metabolic flux and enhanced efflux. | 20.21 g/L acs.org |
| Redox Homeostasis Modulation | Co-production of the antioxidant astaxanthin. | C. glutamicum | Alleviated cellular redox stress. | 8.45 g/L nih.govresearchgate.net |
Bioreactor Conditions for Optimal Yield (e.g., oxygen saturation, pH)
Beyond genetic modifications, optimizing the fermentation process parameters within a bioreactor is crucial for maximizing L-cystine yield on an industrial scale. Key parameters include oxygen saturation and pH. Fed-batch cultivation is a commonly employed strategy, allowing for the controlled feeding of nutrients to maintain optimal production conditions and high cell densities. nih.gov
Maintaining dissolved oxygen (DO) saturation is critical. In a fed-batch culture of C. glutamicum for L-leucine production, a related amino acid, DO was maintained at 20-30% of the initial value. nih.gov For some high-density fermentations, specialized oxygen-enhanced bioreactors may be necessary to meet the high oxygen demand. nih.gov
The pH of the culture medium must also be tightly controlled. For C. glutamicum fermentations, a pH of 7.0–7.2 is often maintained through the automated addition of a base like ammonium (B1175870) hydroxide. nih.gov In fed-batch processes, the feeding strategy, including the timing and composition of the feed, is critical. For instance, in one study producing a monoclonal antibody, the feed was added daily starting on day 2 at 3.5% of the initial culture volume. nih.gov The development of scalable, fed-batch processes with individual feedings of carbon and sulfur sources is essential for the industrial-scale fermentative production of L-cysteine. nih.gov
L Cystine Transport Across Biological Membranes
Mechanisms of Transport
The transport of L-cystine into and out of cells is facilitated by several families of transporter proteins. These systems can be broadly categorized based on their energy coupling mechanisms and substrate preferences. They include antiporters that exchange substrates across the membrane, as well as transporters that utilize ion gradients or ATP hydrolysis to drive the movement of L-cystine against its concentration gradient.
Several distinct transporter systems have been identified to be involved in the translocation of L-cystine across biological membranes. These systems play crucial roles in cellular redox balance, nutrient acquisition, and, in the central nervous system, neurotransmission.
System xC- is a well-characterized amino acid antiporter that plays a pivotal role in the cellular uptake of L-cystine in exchange for intracellular L-glutamate. nih.govnih.gov This transport process is typically a 1:1 exchange. nih.govnih.gov The transporter is a heterodimer composed of a light chain subunit, xCT (also known as SLC7A11), and a heavy chain subunit, 4F2hc (CD98 or SLC3A2), linked by a disulfide bond. researchgate.neteuropeanreview.org The xCT subunit is responsible for the transport activity, while the 4F2hc subunit is crucial for trafficking the complex to the plasma membrane. nih.govfrontiersin.org
The primary function of System xC- is to import L-cystine, which is then rapidly reduced intracellularly to two molecules of L-cysteine. europeanreview.org L-cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a key antioxidant. europeanreview.orgox.ac.uk The transport mechanism of System xC- is sodium-independent but chloride-dependent and operates in an electroneutral manner. nih.gov Extracellular L-glutamate can act as a competitive inhibitor of L-cystine uptake through this system. nih.gov The affinity of the transporter for its substrates has been reported with Km values of 45 µM for L-cystine and 78 µM for L-glutamate. nih.gov The activity of System xC- is often upregulated in conditions of oxidative stress and in various cancer cells to meet the high demand for GSH synthesis. ox.ac.ukwikipedia.org
Table 1: Characteristics of the System xC- Transporter
| Characteristic | Description | Reference |
|---|---|---|
| Subunits | xCT (SLC7A11) and 4F2hc (SLC3A2) | researchgate.neteuropeanreview.org |
| Function | Antiporter for extracellular L-cystine and intracellular L-glutamate | nih.govnih.gov |
| Stoichiometry | 1:1 exchange | nih.govnih.gov |
| Ionic Dependence | Sodium-independent, chloride-dependent | nih.gov |
| Physiological Role | Provides L-cysteine for glutathione (GSH) synthesis and antioxidant defense | europeanreview.orgox.ac.uk |
The L-type amino acid transporter (LAT) family primarily mediates the sodium-independent transport of large neutral amino acids. nih.gov While some members of this family, such as LAT2 (SLC7A8), can transport L-cysteine, their direct role in L-cystine transport is less prominent. researchgate.net However, they can indirectly influence L-cystine metabolism. For instance, in renal proximal tubule cells, LAT-2 has been implicated in the basolateral efflux of L-cysteine that is derived from the intracellular reduction of apically absorbed L-cystine. nih.gov The LAT family members, like System xC-, are often heterodimeric proteins, composed of a light chain (e.g., LAT1, LAT2) and the heavy chain 4F2hc (CD98). nih.govfrontiersin.org
The Excitatory Amino Acid Transporter (EAAT) family, also known as the XAG- family, are sodium-dependent transporters that are crucial for clearing glutamate (B1630785) from the synaptic cleft. arvojournals.orgasm.org While their primary substrate is L-glutamate, some isoforms can also transport L-cystine and L-cysteine. nih.govnih.gov Studies have shown that the neuronal isoform EAAT3 (also known as EAAC1) can efficiently transport L-cysteine. nih.govnih.govplos.org
Research has demonstrated that the high-affinity sodium-dependent glutamate transporters GLT1, GLAST, and EAAC1 can all mediate the uptake of L-cystine, with Michaelis affinity (Km) constants in the range of 20-110 µM. nih.gov L-glutamate and L-homocysteate act as potent inhibitors of this sodium-dependent L-cystine uptake. nih.gov The transport of L-cyst(e)ine via these transporters is influenced by the extracellular concentrations of other amino acids and the local redox potential. nih.gov In some cellular contexts, the majority of L-cysteine transport is mediated by the ASC system, but EAAC1 can contribute significantly. nih.gov
Table 2: L-Cystine Transport Characteristics of Select EAAT Family Members
| Transporter | Michaelis Affinity (Km) for L-cystine | Inhibitors | Reference |
|---|---|---|---|
| GLT1 (EAAT2) | 20-110 µM | L-glutamate, L-homocysteate | nih.gov |
| GLAST (EAAT1) | 20-110 µM | L-glutamate, L-homocysteate | nih.gov |
| EAAC1 (EAAT3) | 20-110 µM | L-glutamate, L-homocysteate | nih.gov |
The Alanine-Serine-Cysteine (ASC) transport system is a sodium-dependent transporter that primarily mediates the uptake of small neutral amino acids, including L-alanine, L-serine, and L-cysteine. researchgate.net While it is a major transporter for L-cysteine, its affinity for L-cystine is generally low. nih.govnih.gov In certain cell types, over 90% of L-cysteine transport is attributed to the ASC system. nih.gov
In bacteria, ATP-binding cassette (ABC) transporters are a major class of importers for essential nutrients, including L-cystine. nih.govapsnet.org These transporters utilize the energy from ATP hydrolysis to move substrates across the cell membrane, often against a concentration gradient. nih.gov Several ABC transporters dedicated to L-cystine import have been identified in various bacterial species.
In Escherichia coli, two primary L-cystine importers have been characterized: the FliY-YecSC ABC transporter and the YdjN symporter. nih.govasm.org The FliY-YecSC system is a high-affinity transporter with a Km of approximately 110 nM for L-cystine. nih.govplos.org It consists of a periplasmic L-cystine-binding protein (FliY) and a membrane-spanning permease/ATPase complex (YecSC). nih.govnih.gov This system is crucial for scavenging L-cystine under sulfur-limiting conditions and plays a role in protecting the cell from oxidative stress through a cysteine/cystine shuttle. nih.govuniprot.org Another ABC transporter complex in E. coli, TcyJLN (formerly annotated as YtmJKLMN), is also involved in high-affinity L-cystine import and contributes to oxidative stress resistance. uniprot.org
In Bacillus subtilis, two ABC transporters, TcyABC and TcyJKLMN, are involved in L-cystine import. nih.gov Similarly, in Listeria monocytogenes, the TcyKLMN ABC transporter has been shown to import both L-cystine and L-cysteine, which is important for glutathione synthesis and virulence. asm.org
Table 3: Bacterial ABC Transporters for L-Cystine
| Transporter System | Organism | Components | Affinity (Km) for L-Cystine | Reference |
|---|---|---|---|---|
| FliY-YecSC | Escherichia coli | FliY (periplasmic binding protein), YecS (permease), YecC (ATPase) | ~110 nM | nih.govplos.org |
| TcyJLN (YtmJKLMN) | Escherichia coli | ABC transporter complex | High affinity | uniprot.org |
| TcyABC | Bacillus subtilis | ABC transporter complex | - | nih.gov |
| TcyJKLMN | Bacillus subtilis, Listeria monocytogenes | ABC transporter complex | - | nih.govasm.org |
Specific Transporter Systems
Symporters (e.g., YdjN, TcyP in bacteria)
In bacteria, the uptake of L-cystine is facilitated by symporters, which are integral membrane proteins that simultaneously transport two or more different molecules across the membrane in the same direction. In Escherichia coli, the YdjN protein, which has been proposed to be renamed TcyP, functions as a low-affinity L-cystine transporter. frontiersin.org It is considered the primary transporter when L-cystine is present at higher concentrations and likely functions as a proton symporter. researchgate.net Disruption of the ydjN gene leads to a significant decrease in L-cystine uptake. researchgate.net
Bacillus subtilis also utilizes a symporter for L-cystine uptake, known as TcyP (formerly YhcL). researchgate.net This protein is a member of the dicarboxylate/amino acid:cation (Na+ or H+) symporter (DAACS) family. researchgate.net The transport of L-cystine by TcyP in B. subtilis is strongly inhibited by seleno-dl-cystine.
| Organism | Symporter (and previous designation) | Function | Notes |
|---|---|---|---|
| Escherichia coli | TcyP (YdjN) | Low-affinity L-cystine import, primary transporter at high concentrations. frontiersin.orgresearchgate.net | Likely functions as a proton symporter. researchgate.net |
| Bacillus subtilis | TcyP (YhcL) | Mediates L-cystine uptake. researchgate.net | Belongs to the DAACS family of symporters. researchgate.net |
Facilitative Diffusion
Facilitative diffusion is a mode of passive transport where molecules or ions move across a biological membrane down their concentration gradient via specific transmembrane integral proteins. This process does not require cellular energy. While the transport of the related amino acid L-cysteine into mitochondria has been shown to occur via multiple facilitated mechanisms, specific carriers that mediate the facilitative diffusion of L-cystine are not as extensively characterized. In general, facilitative diffusion relies on carrier proteins that bind to the specific molecule, undergo a conformational change, and release the molecule on the other side of the membrane. This process is saturable, meaning there is a maximum rate of transport when all the carrier proteins are occupied.
Regulation of Transport Activity (e.g., by Oxidative Stress, Growth Factors, Cytokines, Nitric Oxide)
The activity of L-cystine transporters is tightly regulated by various cellular signals and environmental stressors, ensuring that the intracellular supply of L-cysteine meets the cell's metabolic demands.
Oxidative Stress: The xc- transporter is induced in response to oxidative stress. nih.gov This upregulation provides the cell with more L-cystine, which can then be reduced to L-cysteine for the synthesis of the antioxidant glutathione (GSH), thereby helping to mitigate oxidative damage. nih.gov
Growth Factors: Nerve Growth Factor (NGF) has been shown to increase the uptake of both L-cysteine and L-cystine in rat pheochromocytoma (PC12) cells. nih.gov This increased uptake leads to enhanced intracellular GSH concentrations, which in turn protects the cells from oxidative stress. nih.gov
Cytokines: In dendritic cells, the transport of L-cystine via the xCT transporter (a component of system xc-) is influenced by cytokines. This transport is crucial for regulating glutathione homeostasis within these immune cells. nih.gov The uptake of L-cystine and subsequent release of L-cysteine by dendritic cells is also essential for T cell function. nih.gov
Nitric Oxide: In primary cultured rabbit conjunctival epithelial cells, a nitric oxide (NO) donor, S-nitroso-N-acetylpenicillamine (SNAP), was found to significantly increase both Na+-dependent and -independent L-cystine uptake. asm.org This stimulation of L-cystine transport was associated with a significant elevation of intracellular GSH levels. asm.org
Intracellular Fate of L-Cystine and L-Cysteine
Once transported into the cell, L-cystine undergoes rapid metabolic conversion and plays a central role in maintaining cellular health, primarily through its contribution to the antioxidant defense system.
Reduction of L-Cystine to L-Cysteine (e.g., by Thioredoxin, Reduced Glutathione)
Inside the reducing environment of the cell, L-cystine is quickly reduced to two molecules of L-cysteine. frontiersin.org This conversion is critical as L-cysteine is the form utilized in most metabolic pathways, including protein and glutathione synthesis. nih.gov The reduction is primarily carried out by two major cellular redox systems:
The Thioredoxin System: This system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), can efficiently reduce L-cystine to L-cysteine. frontiersin.org In addition, a thioredoxin-related protein of 14 kDa (TRP14) has been identified as a highly efficient L-cystine reductase, working in conjunction with TrxR1.
Role in Maintaining Intracellular Redox Homeostasis
The intracellular balance of L-cystine and L-cysteine is a cornerstone of cellular redox homeostasis. nih.gov This is largely due to the role of L-cysteine as a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov By providing a steady supply of L-cysteine, the uptake and reduction of L-cystine are essential for replenishing the GSH pool. nih.gov GSH plays a vital role in detoxifying reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. nih.gov A disruption in L-cystine transport and, consequently, GSH synthesis can lead to an imbalanced redox state and increased cellular vulnerability to oxidative stress. nih.gov The continuous cycle of L-cystine uptake, reduction to L-cysteine, and its incorporation into GSH is therefore fundamental for cell survival and function.
L Cystine in Cellular Redox Homeostasis and Oxidative Stress
L-Cystine as a Precursor for Glutathione (B108866) (GSH) Synthesis
L-Cystine serves as a critical precursor for the biosynthesis of glutathione (GSH), a tripeptide composed of L-glutamate, L-cysteine, and glycine (B1666218). Cells actively synthesize GSH from these constituent amino acids. The process involves two ATP-dependent enzymatic steps: first, the formation of γ-glutamylcysteine from L-glutamate and L-cysteine, catalyzed by γ-glutamylcysteine synthetase (GCS) or glutamate-cysteine ligase (GCL); and second, the addition of glycine to γ-glutamylcysteine to form GSH, catalyzed by glutathione synthetase (GS) wikipedia.orgarvojournals.orgnih.govkarger.comnih.gov.
Rate-Limiting Role of L-Cysteine Availability
The availability of L-cysteine is generally considered the rate-limiting step in glutathione synthesis wikipedia.orgarvojournals.orgnih.govkarger.commdpi.comd-nb.infopnas.orgfrontiersin.orgresearchgate.net. While L-cysteine can be synthesized within the cell via the transsulfuration pathway, this pathway is often insufficient to meet the demands for GSH synthesis in many cell types, including cancer cells mdpi.comresearchgate.net. Therefore, the uptake of extracellular L-cystine, which is then reduced to L-cysteine inside the cell, becomes crucial for maintaining adequate L-cysteine levels for GSH production arvojournals.orgmdpi.comresearchgate.net. The intracellular concentration of L-cysteine is typically low because it is rapidly incorporated into GSH tandfonline.com.
Glutathione's Role as a Major Antioxidant
Glutathione (GSH) is the most abundant non-enzymatic antioxidant in mammalian cells, existing in both reduced (GSH) and oxidized (GSSG) states wikipedia.orgnih.govfrontiersin.orgmdpi.comencyclopedia.pub. The ratio of GSH to GSSG is a key indicator of cellular oxidative stress, with a lower ratio indicating greater oxidative stress wikipedia.orgfrontiersin.orgencyclopedia.pubmdpi.com. GSH protects cells by directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) through its thiol group (-SH) on the cysteine residue, which donates a hydrogen atom to reduce these harmful species wikipedia.orgmdpi.comfrontiersin.orgunirioja.esnih.govmdpi.compatsnap.comhealthline.comscienceopen.commdpi.com. This process oxidizes GSH to GSSG, which is then efficiently reduced back to GSH by the NADPH-dependent enzyme glutathione reductase (GR), allowing for continuous antioxidant activity wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govpatsnap.comscienceopen.com.
Beyond direct scavenging, GSH also acts as a cofactor for various antioxidant and detoxification enzymes, including glutathione peroxidases (GPx) and glutathione S-transferases (GSTs) wikipedia.orgmdpi.comnih.govmdpi.comscienceopen.commdpi.com. GPx enzymes detoxify peroxides, such as hydrogen peroxide, by coupling their reduction to GSH oxidation frontiersin.orgfrontiersin.orgmdpi.comnih.govmdpi.comscienceopen.com. GSTs facilitate the conjugation of GSH to electrophilic compounds and xenobiotics, aiding in their detoxification and excretion wikipedia.orgmdpi.commdpi.comnih.govmdpi.compatsnap.commdpi.com.
Regulation of Glutathione Levels by L-Cystine Transport
The regulation of intracellular glutathione levels is significantly influenced by the transport of L-cystine into the cell. The primary transporter responsible for extracellular L-cystine uptake in exchange for intracellular L-glutamate is System xCT (also known as SLC7A11) mdpi.comresearchgate.netwikipedia.orgpnas.orgfrontiersin.orguniprot.orguniprot.orgfrontiersin.org. This sodium-independent antiporter plays a crucial role in maintaining the redox balance and providing L-cystine for GSH synthesis wikipedia.orgfrontiersin.orguniprot.orguniprot.org. The transport is electroneutral with a 1:1 stoichiometry and is driven by the high intracellular concentration of L-glutamate and the subsequent intracellular reduction of L-cystine to L-cysteine wikipedia.orguniprot.orguniprot.org. The activity of xCT is essential for cellular survival in many cell lines and primary cultures mdpi.com. Dysregulation of L-cystine transport, such as decreased influx, can lead to a reduction in GSH synthesis and an increase in oxidative stress d-nb.info.
Direct Antioxidant Properties of L-Cysteine/L-Cystine
While L-cystine's primary contribution to antioxidant defense is through GSH synthesis, L-cysteine, the reduced form of L-cystine, also possesses direct antioxidant properties due to its reactive sulfhydryl (-SH) group karger.commdpi.commdpi.comacs.orgatamanchemicals.com. This thiol group can directly scavenge free radicals and participate in redox reactions, donating electrons to reduce oxidants mdpi.comatamanchemicals.comcdnsciencepub.com. The reactivity of the thiol group is enhanced when it is in its ionized thiolate form, which is often the case at physiological pH atamanchemicals.com. L-cysteine residues in proteins also play a role in maintaining protein structure through disulfide bonds and can be involved in redox regulation of cellular thiol proteins via S-glutathionylation wikipedia.orgmdpi.comencyclopedia.pubnih.govnih.gov.
Role in Oxidative Stress Mitigation
L-Cystine, primarily through its conversion to L-cysteine and subsequent incorporation into GSH, plays a vital role in mitigating oxidative stress arvojournals.orgkarger.compatsnap.comscienceopen.comwikipedia.orgmdpi.comacs.orgatamanchemicals.com. Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the cell's antioxidant defense capacity unirioja.eshealthline.commdpi.com. By fueling the synthesis of GSH, L-cystine indirectly supports the cell's ability to counteract this imbalance and protect against cellular damage healthline.comfrontiersin.orgfrontiersin.org.
Protection against Reactive Oxygen Species (ROS)
The protective role of L-cystine against reactive oxygen species (ROS) is largely mediated by the robust antioxidant capacity of glutathione (GSH) arvojournals.orgunirioja.espatsnap.commdpi.com. GSH effectively scavenges various ROS, including hydroxyl radicals, lipid peroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide, either directly or through enzymatic reactions catalyzed by glutathione peroxidases frontiersin.orgfrontiersin.orgunirioja.esmdpi.compatsnap.comscienceopen.commdpi.commdpi.com. By neutralizing these highly reactive molecules, GSH prevents them from damaging essential cellular components such as DNA, proteins, and lipids wikipedia.orgunirioja.espatsnap.comhealthline.commdpi.com. The continuous regeneration of GSH from GSSG by glutathione reductase ensures a sustained defense against ROS, thereby maintaining cellular redox homeostasis and preventing oxidative damage wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govpatsnap.comscienceopen.comembopress.orgoup.com.
Pathological Implications and Therapeutic Interventions Involving L Cystine
Cystinuria and Kidney Stone Formation
Cystinuria is an inherited metabolic disorder characterized by the defective transport of L-cystine and other dibasic amino acids, leading to their excessive excretion in urine and the subsequent formation of L-cystine kidney stones. cystinuria.orgfrontiersin.orgpreventcystinestones.com These stones are relatively uncommon, accounting for 1% to 2% of adult urinary tract stone diseases and up to 10% in pediatric cases. cystinuria.orgmdpi.com
Genetic Basis and Defective Transport
Cystinuria is primarily caused by pathogenic variants in two genes: SLC3A1 (on chromosome 2p21) and SLC7A9 (on chromosome 19q12). cystinuria.orgfrontiersin.orgnih.gov These genes encode the heavy subunit rBAT and the light subunit b0,+AT, respectively, which together form the b0,+ transporter system. frontiersin.orgnih.govoup.comresearchgate.net This transporter system is responsible for the reabsorption of cystine and dibasic amino acids (ornithine, lysine, and arginine) in the renal proximal tubule and the small intestine. cystinuria.orgfrontiersin.orgoup.comresearchgate.net
Mutations in SLC3A1 are generally associated with an autosomal recessive mode of inheritance (Type A cystinuria), while SLC7A9 variants can result in a broader clinical variability, including autosomal dominant inheritance with reduced penetrance (Type B cystinuria). cystinuria.orgfrontiersin.orgnih.govresearchgate.net In individuals with homozygous or compound/mixed heterozygous mutations in SLC3A1 or SLC7A9, increased urinary cystine excretion and kidney stone formation are observed in a high percentage of cases. cystinuria.org Defective reabsorption leads to the accumulation of L-cystine in the urine, disrupting the normal cystine balance. preventcystinestones.com
Mechanism of L-Cystine Crystal Growth
The primary mechanism of L-cystine kidney stone formation stems from the poor aqueous solubility of L-cystine at physiological urine pH. cystinuria.orgmdpi.comresearchgate.netturkarchpediatr.org When the concentration of urinary L-cystine rises above its solubility limit (typically >250 mg/L), it becomes supersaturated, leading to its precipitation and crystallization. cystinuria.orgpreventcystinestones.comfrontiersin.org These L-cystine molecules then form nuclei, which serve as foundations for further crystal growth and aggregation, eventually forming stones. researchgate.netresearchgate.net
L-cystine stones can manifest in two main forms: rough calculi, consisting of well-formed hexagonal crystals, and smooth calculi, formed by the intergrowth of smaller L-cystine crystals. mdpi.com The growth rate of these crystals is influenced by various factors, including the concentration of stone-forming salts, urine pH, and the presence or absence of crystal growth inhibitors or promoters. researchgate.net
Role in Neurodegenerative Disorders
L-cystine, as a precursor to cysteine, plays a critical role in the synthesis of intracellular glutathione (B108866) (GSH), a major endogenous antioxidant in the brain. hh-publisher.commdpi.comfrontiersin.org GSH is vital for protecting brain cells against oxidative stress and reactive oxygen species (ROS). hh-publisher.com
The cystine/glutamate (B1630785) antiporter (also known as system xc-) is a key transporter that facilitates the import of L-cystine into cells by exporting glutamate. hh-publisher.com Dysregulation of this antiporter or increased extracellular glutamate concentrations can inhibit L-cystine uptake, leading to a depletion of intracellular GSH. hh-publisher.com This depletion renders cells vulnerable to oxidative stress and ultimately results in neuronal cell death. hh-publisher.com
This mechanism is implicated in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). hh-publisher.commdpi.comscienceopen.comspandidos-publications.com For instance, excessive extracellular glutamate is a key factor in pathological neuronal cell death in these conditions. hh-publisher.com
Compounds containing cysteine or its derivatives have shown neuroprotective potential. For example, S-allyl-L-cysteine (SAC), a sulfur-containing amino acid from garlic, and its derivatives (S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC)) have demonstrated neuroprotective effects against oxidative damage and endoplasmic reticulum (ER) stress-induced neurotoxicity in models of neurological diseases, including Parkinson's disease. scienceopen.comspandidos-publications.com Similarly, cysteamine (B1669678) (a decarboxylated derivative of cysteine) and its oxidized form, cystamine, can mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways by increasing intracellular cysteine levels, thereby boosting GSH synthesis. frontiersin.org These aminothiols have shown promise in countering neurodegeneration and neuropsychiatric deficits in preclinical studies. frontiersin.org
Dysregulated Cysteine Metabolism and Redox Imbalance
L-Cystine is fundamentally linked to cellular redox homeostasis through its reduced counterpart, L-cysteine. L-Cysteine serves as a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that stands as one of the body's most potent endogenous antioxidants mdpi.compatsnap.comnih.govmdpi.com. The sulfhydryl (-SH) group of cysteine is critical for GSH's ability to neutralize free radicals and reactive oxygen species (ROS), thereby safeguarding cells from oxidative stress and damage patsnap.com.
Beyond its direct role as a GSH precursor, L-cystine has been shown to modulate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. L-Cystine can induce Nrf2 protein expression in a dose-dependent manner, which subsequently upregulates the expression of various Nrf2 downstream genes, including NQO1, HMOX1, GCLC, and GCLM. These genes encode enzymes involved in antioxidant defense, leading to a reduction in ROS generation and protection against oxidant- or doxorubicin-induced apoptosis mdpi.com. This highlights L-cystine's capacity to bolster the intrinsic antioxidant defense mechanisms of cells.
Implication in Huntington's, Alzheimer's, and Parkinson's Diseases
Huntington's Disease (HD) Huntington's disease is a neurodegenerative disorder characterized by progressive motor dysfunction, cognitive deficits, and psychiatric symptoms, stemming from a polyglutamine expansion in the huntingtin protein researchgate.net. Oxidative damage, evidenced by elevated markers of protein oxidation, lipid peroxidation, and DNA damage, is a prominent feature in HD models and patient samples researchgate.netfrontiersin.org. A key mechanism contributing to this oxidative stress is the dysregulation of cysteine metabolism. Mutant huntingtin (mHtt) has been shown to reduce the transcription of cystathionine (B15957) γ-lyase (CSE), an enzyme essential for cysteine biosynthesis. This reduction leads to diminished levels of cysteine/L-cystine and, consequently, reduced GSH researchgate.netfrontiersin.org. Furthermore, lower extracellular L-cystine impairs the transport of L-glutamate through system xCT (SLC7A11) and GLT-1, contributing to glutamate dyshomeostasis and excitotoxicity researchgate.net.
Therapeutic strategies involving L-cysteine have shown promise in preclinical models. Supplementation with L-cysteine has been observed to reverse the lethality associated with cysteine deprivation in HD cell cultures and to alleviate some symptoms and delay disease progression in R6/2 mouse models of HD frontiersin.orgcolorado.edu. Cysteamine, a derivative of L-cysteine, has also demonstrated neuroprotective effects in various HD animal models, including R6/2 and YAC128 mice, by increasing brain L-cysteine levels, though its precise mechanism of action is still under investigation nih.govinternationalscholarsjournals.com.
Alzheimer's Disease While L-cysteine and its derivatives are extensively studied for their antioxidant properties and potential in neuroprotection, direct and specific implications of L-cystine in the pathophysiology of Alzheimer's disease were not prominently detailed in the current literature search. Research often focuses on broader oxidative stress mechanisms relevant to neurodegeneration, where L-cysteine's role as a GSH precursor is generally beneficial.
Parkinson's Disease (PD) Parkinson's disease is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra researchgate.netresearchgate.net. Oxidative stress and impaired glutathione metabolism are central to PD pathogenesis researchgate.netacs.orgmdpi.com. L-Cysteine and L-cystine are crucial rate-limiting precursors for GSH synthesis, and a massive, irreversible loss of GSH is observed in PD researchgate.netacs.org.
The oxidation chemistry of dopamine (B1211576) (DA) in the presence of L-cysteine is of particular relevance to PD. Cytotoxic dopamine-o-quinone (DAQ), an intermediate in neuromelanin production, can react with L-cysteine to form cysteinyldopamines (e.g., 5-S-cysteinyldopamine). These conjugates are more easily oxidized than DA itself and can contribute to neurodegeneration by depleting GSH and generating reactive oxygen species, perpetuating a cycle of oxidative stress and nerve cell loss acs.orgmdpi.com.
A derivative, S-carboxymethyl-L-cystine (SC), has been investigated for its potential in PD. Studies in rotenone-induced rat and zebrafish models of PD showed that S-carboxymethyl-L-cystine loaded in solid lipid nanoparticles (SCSLNs) improved locomotor activity and decreased oxidative biomarkers and Lewy body development, suggesting its therapeutic potential through enhanced brain delivery researchgate.net.
L-Cystine in Other Disease States
Cancer (e.g., modulation of glutathione levels, chemotherapy sensitivity)Cancer cells often exhibit altered metabolism to support their rapid proliferation and survival, frequently relying on the efficient import of extracellular L-cystine. This imported L-cystine is crucial for the high demand of antioxidant synthesis, particularly GSH production, which helps cancer cells combat the elevated oxidative stress inherent in their microenvironmentfrontiersin.org. The cystine/glutamate antiporter (SLC7A11) plays a significant role in maintaining this cystine/cysteine redox cycle across the cell membrane, thereby fostering a reducing extracellular environment that supports cancer cell growth and survivalfrontiersin.org.
Modulating L-cysteine availability can influence chemotherapy sensitivity. Limiting dietary intake of cysteine can lower plasma cysteine levels, leading to increased ROS levels in cancer cells due to reduced GSH biosynthesis, potentially sensitizing them to oxidative stress-inducing therapies spandidos-publications.com. However, the impact of cysteine starvation can be complex, potentially disrupting polyamine pathways used by cancer cells for defense or affecting the immune system's capacity to destroy cancer cells, as cysteine is vital for T cell activation and function spandidos-publications.com.
Immunomodulation and Inflammatory ProcessesL-Cysteine possesses notable immunomodulatory and anti-inflammatory propertieshums.ac.ir. It can influence the production of various effector molecules of the immune system, such as interleukin-17 (IL-17), a cytokine primarily synthesized by Th17 cells that interacts with epithelial cells, fibroblasts, and other immune cellsmdpi.commdpi.com.
L-Cysteine's anti-inflammatory effects are largely attributed to its ability to increase glutathione synthesis. This process helps regulate redox balance and can inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the release of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and IL-1β hums.ac.ir. Studies have shown that L-cysteine supplementation can lead to lower levels of inflammatory biomarkers such as C-reactive protein (CRP) and TNF-α hums.ac.irbmj.com.
Combined administration of L-cystine and L-theanine has been observed to enhance immune functions. This combination significantly increased antigen-specific IgM and IgG production in aged mice and improved the immune response to influenza vaccination in elderly individuals with low serum total protein or hemoglobin, partly by augmenting GSH levels researchgate.netnih.govjst.go.jp. While generally anti-inflammatory, L-cysteine can also induce a biphasic inflammatory response in certain contexts, involving the cystathionine β-synthase (CBS)-derived hydrogen sulfide (B99878) (H2S) and sphingosine-1-phosphate (S1P)/nitric oxide (NO) signaling pathways nih.gov.
Testicular Injury and Male InfertilityOxidative stress and inflammation are significant contributors to disrupted spermatogenesis and male infertilitymdpi.comnih.gov. L-Cysteine, as a precursor to glutathione, plays a crucial antioxidant role in mitigating damage and inflammation resulting from oxidative stress in testicular tissuesmdpi.comnih.govmdpi.com.
Preclinical research indicates that L-cysteine offers protective benefits against testicular injury and promotes the expression of blood-testis barrier (BTB) genes mdpi.comnih.govmdpi.comnih.gov. The BTB is vital for maintaining the structural integrity of the testis and safeguarding germ cells from harmful substances mdpi.comnih.gov. L-cysteine supplementation has been shown to increase testosterone (B1683101) production and improve the integrity of the BTB, thereby mitigating the risk of male infertility mdpi.commdpi.comnih.gov.
Studies on semen quality in both human and animal models have demonstrated the beneficial effects of L-cysteine and its derivatives like N-acetyl-L-cysteine (NAC). NAC has been shown to improve semen parameters such as sperm concentration, motility, normal morphology, and reduce DNA fragmentation and protamine deficiency in infertile men, particularly after varicocelectomy nih.gov. A meta-analysis on bull semen quality revealed that L-cysteine supplementation significantly increased total and progressive motility, acrosomal integrity, and plasma membrane integrity, while decreasing abnormality and acrosome damage cabidigitallibrary.orgveterinaryworld.org. D-ribose L-cysteine has also been observed to ameliorate testicular atrophy following torsion-detorsion injury and improve sperm quality fountainjournals.com. Furthermore, L-cysteine can attenuate cisplatin-induced reproductive damage by reducing reactive oxygen species, apoptosis, and inflammatory responses in testicular cells mdpi.com.
Table 1: Effects of L-Cysteine Supplementation on Bull Semen Quality (Meta-analysis Findings)
| Parameter | Effect of L-Cysteine Supplementation | Pattern | Significance (p-value) |
| Total Motility | Significantly Increased | Linear | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| Progressive Motility | Significantly Increased | Quadratic | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| Acrosomal Integrity | Significantly Increased | Quadratic | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| Plasma Membrane Integrity | Significantly Increased | Quadratic | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| Abnormality | Significantly Decreased | Quadratic | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| Acrosome Damage | Significantly Decreased | Linear | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| MDA Content | Significantly Increased | Linear | < 0.05 cabidigitallibrary.orgveterinaryworld.org |
| Sperm Viability | Unaffected | cabidigitallibrary.orgveterinaryworld.org | |
| DNA Damage | Unaffected | cabidigitallibrary.orgveterinaryworld.org | |
| DNA Integrity | Unaffected | cabidigitallibrary.orgveterinaryworld.org | |
| Pregnancy Rate | Unaffected | cabidigitallibrary.orgveterinaryworld.org |
Analytical Methods for L Cystine Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are widely utilized for L-cystine analysis due to their exceptional specificity, which is achieved through effective separation of L-cystine from complex matrices and potential interfering substances. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a prominent method for the quantification of L-cystine and its related compounds. mdpi.comeuropa.euresearchgate.net Many HPLC methods employ reversed-phase columns (RP-HPLC) with ultraviolet (UV) detection. europa.euinsights.bionih.gov Pre-column derivatization is frequently implemented to enhance detection sensitivity and selectivity, especially for amino acids that lack strong chromophores or fluorophores. For instance, primary amino acids like L-cysteine can be derivatized with o-phthaldialdehyde (OPA) in the presence of ethanethiol (B150549) (ESH), with subsequent detection at 337 nm using UV or 336/425 nm via fluorescence. jafs.com.pl Another derivatization agent, 5,5'-dithio-bis-nitrobenzoic acid (DTNB), has been used for L-cysteine, allowing UV detection at 330 nm, demonstrating a linear range of 5-950 µmol/L and a detection limit of 0.8 µmol/L. nih.gov
HPLC methods offer excellent linearity, accuracy, and precision. For instance, a stability-indicating RP-HPLC method for N-acetyl-L-cysteine (NAC) and N,N'-diacetyl-L-cystine (Di-NAC) utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA), detecting at 212 nm. This method reported a limit of detection (LOD) of 0.0001 mg/ml for NAC and 0.00015 mg/ml for Di-NAC. insights.bio HPLC can also be coupled with evaporative light scattering detection (ELSD) for L-cysteine analysis. akjournals.com Furthermore, specialized HPLC setups, often in conjunction with mass spectrometry, can differentiate between the D- and L-enantiomers of cysteine and cystine. google.com
Table 1: Representative HPLC Parameters and Performance for L-Cystine and Related Compounds
| Analyte (Form) | Derivatization Agent | Detection Method | Column Type | Mobile Phase | Wavelength (nm) | Linear Range | LOD/LOQ | Reference |
| L-Cysteine | DTNB | UV | Shimadzu VP-ODS (C18) | Gradient elution | 330 | 5-950 µmol/L | LOD: 0.8 µmol/L | nih.gov |
| NAC | None (direct) | UV | C18 | ACN:Water (4:96 v/v) + 0.1% TFA | 212 | N/A | LOD: 0.0001 mg/ml | insights.bio |
| Di-NAC | None (direct) | UV | C18 | ACN:Water (4:96 v/v) + 0.1% TFA | 212 | N/A | LOD: 0.00015 mg/ml | insights.bio |
Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique, particularly for the analysis of isotopic ratios with high precision. juniperpublishers.com While L-cystine itself is not directly amenable to GC due to its low volatility, derivatization strategies can convert it or related sulfur-containing amino acids into volatile forms suitable for GC analysis. For instance, a GC-MS method for S-methyl-L-cysteine sulfoxide (B87167) and similar compounds involved tert-butyldimethylsilylation, followed by separation on a nonpolar capillary column. This approach yielded detection limits in the range of 0.3-1.8 ng per injection for the sulfoxides. nih.gov This demonstrates the potential of GC, after appropriate derivatization, for analyzing L-cystine or its metabolic products.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are highly sensitive and specific techniques widely employed for the quantitative and qualitative analysis of L-cystine and its metabolites in complex biological matrices. mdpi.comjuniperpublishers.comresearchgate.netmtoz-biolabs.com LC-MS/MS combines the separation power of liquid chromatography with the high detection sensitivity of mass spectrometry, enabling precise measurements. mtoz-biolabs.com These methods are also valuable for isotopic abundance ratio analysis of L-cysteine. juniperpublishers.com
A typical LC-MS setup for L-cysteine might involve a reversed-phase C18 column, maintained at 25°C, with a mobile phase consisting of acetonitrile and ammonium (B1175870) acetate (B1210297) solution, and detection using a PDA detector followed by mass spectrometric analysis under electrospray ionization (ESI) in positive ion mode. juniperpublishers.com LC-MS/MS has been successfully applied for cystine measurements in urine, achieving a lower limit of quantification of 40 µmol/L. researchgate.net Furthermore, LC-MS methods can distinguish between the D- and L-forms of cysteine and cystine. google.com Thiol-containing molecules, including L-cysteine, are often derivatized with reagents like monobromobimane (B13751) to form stable S-bimanyl derivatives, which are then detected by LC-MS/MS to ensure accurate quantification by preventing redox conversions during sample preparation. core.ac.uk Rapid LC-FTMS (Liquid Chromatography-Fourier Transform Mass Spectrometry) methods have also been developed for L-cysteine and L-cystine, offering shorter run times and comparable results to HPLC with fluorescence detection. nih.gov
Table 2: LC-MS Parameters and Performance for L-Cysteine
| Analyte | Column Type | Mobile Phase | Column Temp. (°C) | Flow Rate (mL/min) | Detection Mode | LOD/LOQ (Observed) | Reference |
| L-Cysteine | Thermo Scientific Synchronis C18 (250mm × 4.6mm × 5micron) | Acetonitrile (92%) + 0.1% Ammonium Acetate (8%) | 25 | 0.8 | ESI +ve ion mode, PDA (210 nm) | N/A | juniperpublishers.com |
| Cystine | N/A | N/A | N/A | N/A | LC-MS/MS | LOQ: 40 µmol/L | researchgate.net |
Amino acid analyzers are widely used for the quantification of L-cystine, particularly in food products. mdpi.com These systems typically rely on ion-exchange chromatography (IEC) coupled with post-column derivatization and photometric or optical detection, often referred to as IEC-VIS/FD (Ion-Exchange Chromatography coupled with Visible/Fluorescence Detection). europa.eu
A common approach involves the oxidation of L-cysteine to cysteic acid using a performic acid/phenol mixture prior to hydrolysis. The hydrolysate is then adjusted to a specific pH, and the amino acids are separated by IEC. Post-column derivatization with ninhydrin (B49086) enables photometric detection at 570 nm. It is important to note that this method determines both L-cysteine and L-cystine together as cysteic acid in oxidized hydrolysates, with the results typically calculated as L-cystine. europa.eu The VDLUFA method 4.11.6 and the Community method (Commission Regulation (EC) No 152/2009) are examples of validated methods based on IEC-VIS for determining free and total amino acids, including cysteine, in various matrices like feed additives and feedingstuffs. europa.eu
Spectroscopic Techniques
Spectroscopic methods provide alternative or complementary approaches for L-cystine detection and characterization. Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy have been employed for L-cysteine characterization, offering benefits in terms of sensitivity, efficiency, and analysis time. researchgate.net UV-Vis spectrophotometry is also a recognized method for L-cysteine. ijbpas.com
Fluorescence spectroscopy is a highly regarded technique for the detection of L-cysteine and L-cystine due to its inherent high selectivity, operational simplicity, and non-invasiveness. mdpi.comrsc.org
Several fluorescent probes have been developed for this purpose. One sensitive method for L-cysteine detection is based on the increase in fluorescence intensity of mercaptoacetic acid-capped CdSe/ZnS quantum dots (QDs). This method achieved a linear range of 10-800 nmol L⁻¹ with a limit of detection (LOD) of 3.8 nmol L⁻¹. nih.gov Another innovative approach utilizes nitrogen-doped carbon quantum dots (CQDs) for a "turn-on" fluorescence detection of L-cystine. This assay demonstrated a broad concentration range of 10 nM to 10 µM and a very low LOD of 0.4 nM. The observed fluorescence enhancement is attributed to a decrease in photoinduced electron transfer (PET) caused by the oxidation of CQDs in the presence of L-cystine. acs.orgnih.gov Additionally, fluorescent FRET (Förster Resonance Energy Transfer) probes involving gold nanoparticles and porous silicon nanoparticles have been developed for "Off-On" detection of L-cysteine, with a reported LOD of 35 µM. mdpi.com Generally, fluorescence detection in HPLC offers lower limits of detection and quantification compared to UV monitoring. jafs.com.pl
Table 3: Fluorescence Spectroscopy Methods for L-Cystine and L-Cysteine
| Analyte | Probe/Mechanism | Linear Range | LOD/LOQ | Reference |
| L-Cysteine | Mercaptoacetic acid-capped CdSe/ZnS Quantum Dots (Fluorescence Intensity Increment) | 10-800 nmol L⁻¹ | LOD: 3.8 nmol L⁻¹ | nih.gov |
| L-Cystine | Nitrogen-doped Carbon Quantum Dots (Fluorescence Turn-On) | 10 nM - 10 µM | LOD: 0.4 nM | acs.orgnih.gov |
| L-Cysteine | Gold Nanoparticles & Porous Silicon Nanoparticles (FRET "Off-On") | N/A | LOD: 35 µM | mdpi.com |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a powerful analytical technique employed for the separation and quantification of L-cystine and related amino acids. This method offers advantages such as high separation efficiency, minimal sample consumption, and relatively short analysis times.
One notable application involves the simultaneous determination of L-cystine, L-lysine, L-arginine, and L-ornithine in biological fluids like urine, particularly for diagnosing conditions such as cystinuria. A method utilizing Capillary Electrophoresis coupled to Electrospray Ionization Mass Spectrometry (CE-ESI-MS) has been developed and validated for this purpose. This technique employed a silica (B1680970) capillary column (50 µm i.d. and 70 cm length) with separation occurring at 300 V cm⁻¹ using a background electrolyte of 1.0 mol L⁻¹ formic acid in 10% methanol (B129727) in water. The detection limits for L-cystine using this method were reported as 114.2 µmol L⁻¹. scielo.br
Another variant, Capillary Zone Electrophoresis (CZE), has been successfully used for the simultaneous determination of cysteine and cystine at submillimolar levels. This approach often incorporates a dual electrochemical detection system, typically employing two gold/mercury amalgam electrodes placed in series. Key advantages of this direct detection method include no requirement for elaborate sample preparation or derivatization procedures, and its suitability for clinical studies due to the small sample volumes needed. stanford.edu Microchip Capillary Electrophoresis (MCE) further enhances these benefits by offering even shorter analysis times and higher separation efficiencies compared to conventional CE, while also reducing chemical consumption and waste production. researchgate.net
Considerations for L-Cystine Analysis
The analytical landscape for L-cystine is influenced by several factors, including the inherent chemical reactivity of its constituent thiol groups, the necessity for appropriate sample handling and derivatization, and the demand for high sensitivity and specificity in detection.
Oxidation Susceptibility of Thiols
L-Cystine is the oxidized, disulfide-bonded dimer of L-cysteine, which contains a thiol group (-SH). Thiol groups are highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of various oxidized species, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). mdpi.combiorxiv.orgmdpi.com This susceptibility means that L-cysteine can readily convert to L-cystine, and vice-versa, depending on the redox environment. This interconversion poses a significant challenge for accurate quantification, as the oxidation state of the thiol can change during sample preparation and analysis. nih.govthermofisher.com
The pKa of cysteine residues is a critical factor influencing their susceptibility to oxidation. While most protein thiols have a pKa of 8-9, making them largely protonated and less reactive at physiological pH, the local microenvironment within a protein can significantly modulate this reactivity, with pKa values ranging from 2.5 to 12 reported for protein thiols. mdpi.comrsc.org To minimize unintended oxidation of thiols and the formation of disulfide bonds during sample handling, it is essential to purge solutions with inert gases, such as argon or nitrogen, before use. mdpi.com
Sample Pretreatment and Derivatization
Given the redox sensitivity of L-cystine and L-cysteine, specific sample pretreatment and derivatization strategies are often employed to ensure accurate and stable analysis. Derivatization is particularly important for compounds that lack chromophores or fluorophores, making them difficult to detect directly by common analytical techniques like UV-Vis spectroscopy or fluorescence.
For instance, thiol-containing compounds like L-cysteine-containing dipeptides are frequently derivatized using thiol-specific alkylating reagents, such as monobromobimane. This derivatization step helps to prevent undesirable chemical conversions through redox reactions, including disulfide-exchange and air oxidation, which can occur during sample preparation. nih.gov
Pre-column derivatization is a widely adopted approach in amino acid analysis. Reagents like o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), fluorescamine, and dansyl chloride are commonly used. Dansyl chloride, for example, reacts with the sulfur compounds in L-cysteine and L-cystine, rendering them UV active for subsequent High-Performance Liquid Chromatography (HPLC) analysis. ajpaonline.com While L-cysteine and L-cystine show low fluorescence with OPA/2-mercaptoethanol (OPA/2-ME), they can be chemically converted to highly fluorescent adducts, such as cysteic acid (via performic acid oxidation) or S-3-sulfopropylcysteine (after reduction of cystine with tri-n-butylphosphine). This allows for sensitive detection, even at picomole levels. researchgate.net
Furthermore, for the quantification of total L-cystine (after reduction to L-cysteine), a reduction step is often necessary. Reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are used to convert the disulfide bond of L-cystine into two thiol groups of L-cysteine, enabling their subsequent analysis as a single entity or as reduced thiols. thermofisher.comresearchgate.net
Sensitivity and Specificity
The analytical methods for L-cystine must demonstrate high sensitivity to detect low concentrations, especially in biological samples, and high specificity to differentiate L-cystine from structurally similar compounds and potential interferents.
Various methods offer different levels of sensitivity. For example, a colorimetric method utilizing ficin (B600402) as a peroxidase mimic has achieved a detection limit as low as 20 nM for L-cysteine, demonstrating high sensitivity and specificity. rsc.org Another highly sensitive approach involves the use of quantum dots, which can detect L-cysteine in a linear range of 10-800 nmol L⁻¹ with a limit of detection of 3.8 nmol L⁻¹. This method also exhibited high specificity, showing no interference from common ions, carbohydrates, nucleic acids, or other amino acids. nih.gov Quantitative Nuclear Magnetic Resonance (qNMR) has also been developed for L-cystine quantification in food supplements, reporting a limit of detection (LOD) of 3.8 µg and a limit of quantification (LOQ) of 12.5 µg, with excellent linearity (R² = 0.9999). mdpi.com
Specificity is a critical consideration because L-cysteine shares structural features and reactive characteristics with other biologically important thiols, such as homocysteine (Hcy) and glutathione (B108866) (GSH). This structural similarity can lead to interference in detection, making the development of highly selective methods challenging yet essential. acs.org Fluorescence analysis is increasingly recognized for its ability to selectively identify L-cysteine due to its speed, cost-effectiveness, and potential for in situ detection, often achieving high sensitivity and specificity. acs.org
Table 1: Representative Detection Limits of L-Cystine/L-Cysteine Analytical Methods
| Analytical Method | Analyte | Detection Limit | Reference |
| CE-ESI-MS | L-Cystine | 114.2 µmol L⁻¹ | scielo.br |
| Colorimetric (Ficin) | L-Cysteine | 20 nM | rsc.org |
| Quantum Dots (Fluorescence) | L-Cysteine | 3.8 nmol L⁻¹ | nih.gov |
| qNMR | L-Cystine | 3.8 µg (LOD) | mdpi.com |
| HPLC (Postcolumn Colorimetric) | L-Cysteine, Homocysteine, Cystine, Homocystine | 0.16-0.49 µM | researchgate.net |
Future Directions in L Cystine Research
Advanced Metabolic Engineering Approaches
The industrial production of L-cysteine, a proteogenic amino acid with wide applications in the pharmaceutical, food, and cosmetic industries, is increasingly shifting from traditional extraction methods to microbial fermentation. oup.com Advanced metabolic engineering strategies are at the forefront of this transition, aiming to enhance the efficiency and yield of L-cysteine production in various microorganisms, primarily Escherichia coli and Corynebacterium glutamicum. researchgate.netnih.gov These approaches are multifaceted and focus on several key areas of cellular metabolism.
A primary strategy involves enhancing the biosynthesis of L-cysteine's precursor, L-serine. researchgate.net This is often achieved by overexpressing genes encoding feedback-inhibition-insensitive variants of key enzymes in the L-serine synthesis pathway. oup.com For instance, introducing a mutated serA gene, which codes for D-3-phosphoglycerate dehydrogenase that is desensitized to L-serine feedback inhibition, has been shown to improve L-cysteine production. caringsunshine.com
Furthermore, significant efforts are directed towards overcoming the feedback inhibition of L-serine O-acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway, which is naturally inhibited by L-cysteine. caringsunshine.com The introduction of feedback-inhibition-insensitive SAT, either through site-directed mutagenesis of the native enzyme or by utilizing naturally insensitive SAT from other organisms like higher plants, is a common and effective strategy. oup.com
To prevent the loss of newly synthesized L-cysteine, weakening its degradation pathways is another crucial step. This typically involves knocking out genes that encode for L-cysteine desulfhydrases, the enzymes responsible for breaking down L-cysteine. oup.comcaringsunshine.com
Finally, as high intracellular concentrations of L-cysteine can be toxic to microbial cells, enhancing its export out of the cell is vital for high-yield production. nih.gov This is achieved by overexpressing L-cysteine exporter proteins, which helps to alleviate cytotoxicity and improve cell growth and productivity. oup.comnih.gov A holistic approach that combines these strategies is considered the most promising path to achieving industrially viable L-cysteine production through fermentation. oup.com
| Metabolic Engineering Strategy | Target Gene/Enzyme | Organism | Objective | Reference |
|---|---|---|---|---|
| Enhancing Precursor Supply | mutant serA (D-3-phosphoglycerate dehydrogenase) | C. glutamicum | Increase L-serine biosynthesis by overcoming feedback inhibition. | caringsunshine.com |
| Overcoming Feedback Inhibition | mutant cysE (L-serine O-acetyltransferase) | C. glutamicum | Desensitize SAT to feedback inhibition by L-cysteine. | caringsunshine.com |
| Weakening Degradation | aecD (cysteine desulfhydrase) | C. glutamicum | Prevent the degradation of L-cysteine. | caringsunshine.com |
| Enhancing Export | ydeD (L-cysteine exporter) | E. coli | Increase the secretion of L-cysteine to reduce cytotoxicity. | nih.gov |
Elucidation of Novel Transport Mechanisms and Regulatory Networks
The transport of L-cystine across cellular membranes is a critical process for maintaining intracellular redox balance and for providing the precursor for the synthesis of vital molecules like glutathione (B108866). nih.govtandfonline.com Future research is focused on elucidating the intricacies of these transport mechanisms and the regulatory networks that control them in both prokaryotic and eukaryotic systems.
In bacteria, the export of L-cysteine is crucial, especially in metabolically engineered strains designed for its overproduction, as high intracellular levels can be toxic. nih.gov The transporter protein YdeD in E. coli has been identified as a key facilitator in the export of L-cysteine. nih.gov In C. glutamicum, the upregulation of the exporter gene eamA and the deletion of the importer gene NCgl2463 have been shown to be effective in managing intracellular L-cysteine homeostasis. nih.gov Further research aims to identify and characterize other novel transporters and to understand the regulatory networks that govern their expression in response to intracellular L-cysteine levels.
In mammals, the transport of L-cystine into cells is essential for the synthesis of glutathione, a major antioxidant. nih.gov In the brain, L-cystine uptake occurs via multiple mechanisms, with a significant portion being a sodium-dependent process mediated by the X(AG)- family of glutamate (B1630785) transporters. nih.govmdpi.com Interestingly, L-cystine appears to bind to a site on these transporters that is distinct from the L-glutamate recognition site. nih.govmdpi.com This interaction has important implications, as elevated extracellular L-glutamate can inhibit L-cystine uptake, potentially leading to oxidative stress. nih.govmdpi.com In rabbit conjunctival epithelial cells, L-cystine is transported by both sodium-dependent and -independent systems, and this transport can be upregulated in response to oxidative stress induced by nitric oxide donors. nih.gov The elucidation of these complex and often tissue-specific transport systems and their regulation is a key area of ongoing research.
Therapeutic Potential of L-Cystine in Emerging Disease Models
The role of L-cystine and its reduced form, L-cysteine, extends beyond basic cellular functions, with emerging research highlighting their therapeutic potential in a variety of disease models. A significant aspect of this potential lies in L-cysteine's role as a rate-limiting precursor for the synthesis of glutathione, a critical antioxidant. mdpi.com
In the context of neurodegenerative diseases, dysregulated cysteine metabolism and the subsequent depletion of glutathione are implicated in the pathology of conditions like Huntington's disease. nih.gov Restoring cysteine levels to mitigate oxidative stress is being explored as a neuroprotective strategy. nih.gov Similarly, in Parkinson's disease models, the deregulation of cysteine-mediated redox processes is a key factor, and the use of glutathione precursors is considered a promising therapeutic approach. mdpi.com
In oncology, the metabolic reliance of certain cancer cells on cysteine is being exploited as a therapeutic vulnerability. Depletion of L-cysteine/cystine has been shown to inhibit the growth of prostate cancer cells by increasing intracellular reactive oxygen species and inducing DNA damage. nih.gov This strategy can also sensitize cancer cells to other treatments, including immune checkpoint inhibitors. nih.gov In triple-negative breast cancer, targeting cystine metabolism is being investigated as a way to induce ferroptosis, a form of iron-dependent cell death. spandidos-publications.com Furthermore, dietary deprivation of methionine and cystine has been found to decrease the growth of glioma cells in animal models. spandidos-publications.com The development of agents that target cysteine residues in key proteins is also a promising avenue for novel antiviral and anticancer therapies. wikipedia.org
Development of Improved L-Cystine Detection Technologies
The accurate and sensitive detection of L-cystine is crucial for various applications, from monitoring the efficiency of industrial fermentation processes to diagnosing diseases associated with abnormal amino acid metabolism. nih.gov Consequently, there is ongoing research into the development of improved detection technologies that offer greater sensitivity, selectivity, and ease of use compared to traditional methods like titration. nih.gov
One promising area is the development of fluorescence-based sensors. For example, nitrogen-doped carbon quantum dots have been utilized to create a "turn-on" fluorescence assay for the specific detection of cystine in biological samples like human blood plasma and urine. nih.gov This method offers a wide detection range and a very low limit of detection. nih.gov Another approach involves the use of fluorescent silver nanoclusters, where the fluorescence is quenched in the presence of cysteine, allowing for its quantification. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for the high-throughput and quantitative analysis of L-cysteine and its derivatives. spandidos-publications.com To overcome the challenge of the instability of thiol compounds during sample preparation, methods involving chemical derivatization with agents like monobromobimane (B13751) have been developed. spandidos-publications.com This allows for the accurate measurement of thiol-containing molecules as stable derivatives. spandidos-publications.com
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also emerging as a robust and reproducible method for the quantitation of L-cystine in food supplements. nih.gov This technique has been shown to be more sensitive and precise than conventional titrimetric methods. nih.gov
| Detection Technology | Principle | Sample Type | Key Advantages | Reference |
|---|---|---|---|---|
| Fluorescence Turn-On Sensor | Nitrogen-doped carbon quantum dots exhibit increased fluorescence in the presence of cystine. | Blood plasma, Urine | High sensitivity, low limit of detection (0.4 nM). | nih.gov |
| Fluorescence Quenching Sensor | Fluorescence of silver nanoclusters is quenched by cysteine. | Synthesized samples, Amino acid injections | High sensitivity, low detection limit (3.2 x 10-10 mol L-1). | mdpi.com |
| LC-MS/MS with Derivatization | Thiol-specific derivatization followed by mass spectrometric detection. | Biological samples | High throughput, accurate quantification of unstable thiol compounds. | spandidos-publications.com |
| Quantitative 1H NMR | Quantification based on the nuclear magnetic resonance signal of cystine protons. | Food supplements | High precision and reproducibility, more sensitive than titration. | nih.gov |
Nutritional and Dietary Implications in Specific Populations
While L-cysteine is generally considered a non-essential amino acid for healthy adults as it can be synthesized from methionine, its nutritional importance can become critical in certain populations and physiological states, making it a "conditionally essential" amino acid. wikipedia.org
For premature infants, particularly those with very low birth weight, L-cysteine is considered essential. oup.comnih.gov This is due to the immaturity of the transsulfuration pathway, specifically a deficiency in the enzyme cystathionase, which is necessary for the endogenous synthesis of L-cysteine from methionine. oup.comnih.gov This impairment can lead to lower plasma cysteine concentrations and may not be sufficient to meet the requirements for growth and glutathione synthesis. nih.govnih.gov
In the elderly, there is evidence to suggest an increased dietary need for cysteine. nih.gov Glutathione synthesis tends to decline with age, and since L-cysteine is a rate-limiting precursor for glutathione, a higher intake may be necessary to support antioxidant defenses and counteract age-related oxidative stress. nih.govnih.gov Higher protein intakes in the elderly, which would provide more cysteine, have been associated with a lower risk of frailty and mortality. nih.gov
For athletes, L-cysteine supplementation has been investigated for its potential to mitigate exercise-induced oxidative stress. nih.gov Intense physical activity can lead to an increase in free radical production, and L-cysteine, by supporting glutathione synthesis, may help to enhance the total antioxidant capacity. nih.gov Studies have shown that L-cysteine supplementation can protect against exercise-induced alterations in certain erythrocyte membrane enzyme activities. nih.gov Furthermore, a combination of cystine and glutamine has been found to attenuate exercise-induced increases in gastrointestinal permeability. nih.gov
Q & A
Q. How can computational models improve the prediction of L-cystine solubility in biological fluids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
